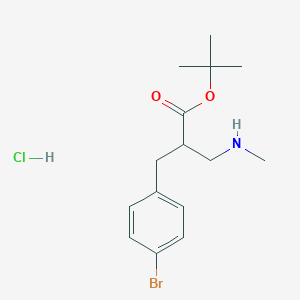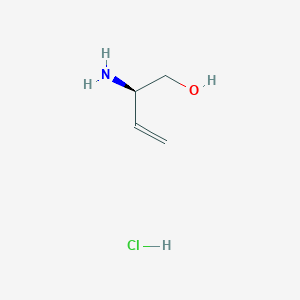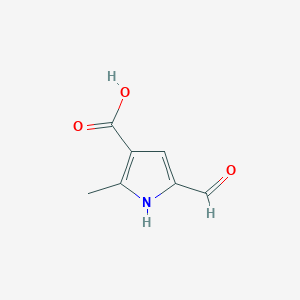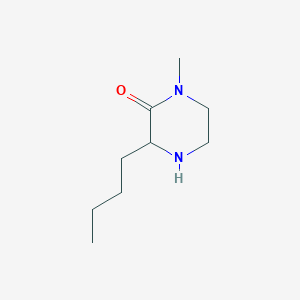
3-Butyl-1-Methylpiperazin-2-on
Übersicht
Beschreibung
3-Butyl-1-methylpiperazin-2-one is a chemical compound with the molecular formula C9H18N2O. This compound is of interest in various scientific research applications due to its unique structure and properties.
Wissenschaftliche Forschungsanwendungen
3-Butyl-1-methylpiperazin-2-one has several scientific research applications across various fields:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and signaling pathways.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
Mode of Action
- The compound binds to specific penicillin-binding proteins (PBPs) located inside bacterial cell walls. This interaction inhibits the final stage of bacterial cell wall synthesis. By disrupting cell wall formation, 3-butyl-1-methylpiperazin-2-one leads to cell lysis. Autolytic enzymes, including autolysins, may play a role in this process .
Keep in mind that additional research is essential to fully elucidate the mechanism of action and other aspects of 3-butyl-1-methylpiperazin-2-one. If you have any further questions or need additional information, feel free to ask! 😊🔬 .
Biochemische Analyse
Biochemical Properties
3-Butyl-1-methylpiperazin-2-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in glycolipid metabolism, influencing the production of short-chain fatty acids (SCFAs) which are crucial for maintaining energy balance and normal physiological functions . The nature of these interactions often involves modulation of enzyme activity, either through inhibition or activation, thereby affecting the overall metabolic processes.
Cellular Effects
The effects of 3-Butyl-1-methylpiperazin-2-one on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, piperazine derivatives have been shown to induce apoptosis by upregulating apoptotic marker proteins such as cleaved caspase-3, cytochrome c, and Bax . This suggests that 3-Butyl-1-methylpiperazin-2-one may have potential as an anticancer agent by promoting cell death in malignant cells.
Molecular Mechanism
At the molecular level, 3-Butyl-1-methylpiperazin-2-one exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, leading to changes in gene expression. For instance, it has been noted to inhibit the migration of activator protein 1 (AP-1) into the nucleus in interleukin 1β-treated synoviocytes, thereby reducing the production of pro-inflammatory mediators . This highlights its potential role in modulating inflammatory responses at the molecular level.
Temporal Effects in Laboratory Settings
The temporal effects of 3-Butyl-1-methylpiperazin-2-one in laboratory settings include changes in its stability, degradation, and long-term effects on cellular function. Studies have shown that the stability of this compound can vary over time, with potential degradation affecting its efficacy . Long-term exposure to 3-Butyl-1-methylpiperazin-2-one in in vitro or in vivo studies may lead to alterations in cellular functions, such as changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 3-Butyl-1-methylpiperazin-2-one vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For instance, piperazine derivatives have been shown to reduce nociceptive and arthritic symptoms in rat models at specific dosages . It is crucial to determine the optimal dosage to avoid potential toxicity and ensure maximum therapeutic benefit.
Metabolic Pathways
3-Butyl-1-methylpiperazin-2-one is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It has been observed to influence glycolipid metabolism by modulating the production of SCFAs, which play a key role in maintaining energy homeostasis . Understanding these metabolic pathways is essential for elucidating the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 3-Butyl-1-methylpiperazin-2-one within cells and tissues involve interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, thereby influencing its activity and function . The precise mechanisms of transport and distribution are critical for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of 3-Butyl-1-methylpiperazin-2-one can significantly impact its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butyl-1-methylpiperazin-2-one typically involves the reaction of 1-methylpiperazine with butyl halides under suitable conditions. The reaction can be carried out in an inert solvent such as dichloromethane or ethanol at elevated temperatures to facilitate the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the production of 3-Butyl-1-methylpiperazin-2-one may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Butyl-1-methylpiperazin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable nucleophiles.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of 3-Butyl-1-methylpiperazin-2-one.
Vergleich Mit ähnlichen Verbindungen
3-Butyl-1-methylpiperazin-2-one is similar to other piperazine derivatives, such as 1-methylpiperazine and 1-butylpiperazine. its unique structural features, such as the presence of a butyl group and a methyl group, distinguish it from these compounds. These differences contribute to its distinct chemical and biological properties.
List of Similar Compounds
1-Methylpiperazine
1-Butylpiperazine
2-Methylpiperazine
2-Butylpiperazine
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Eigenschaften
IUPAC Name |
3-butyl-1-methylpiperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-3-4-5-8-9(12)11(2)7-6-10-8/h8,10H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWAGOYADKISGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C(=O)N(CCN1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



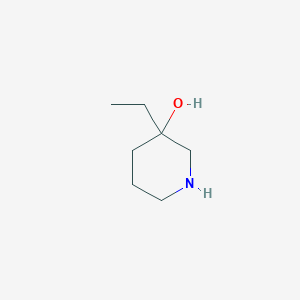
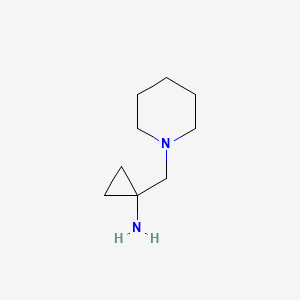

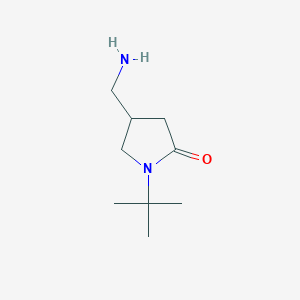
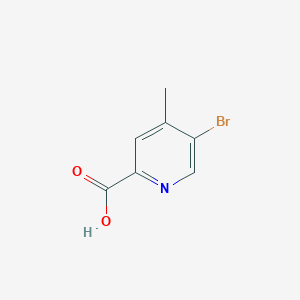


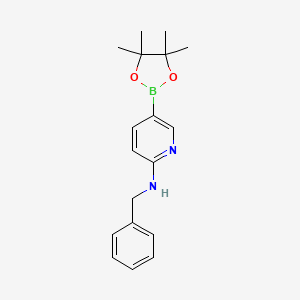
![6-Benzyloctahydro-1h-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B1520552.png)
